molecular formula C16H12N6OS2 B2988452 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852372-77-1

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2988452
CAS No.: 852372-77-1
M. Wt: 368.43
InChI Key: HEMYJFHDJGNPME-UHFFFAOYSA-N
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Description

The compound “2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a triazole, a pyridazine, and a thiazole . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole, pyridazine, and thiazole rings, along with the phenyl group and the acetamide moiety . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the functional groups present . For example, the triazole ring is known to participate in various reactions, including cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various heterocyclic rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Research has demonstrated the synthesis of novel heterocycles incorporating thiadiazole moieties, such as the target compound, with potential applications in agriculture as insecticidal agents. For instance, a study focused on creating innovative heterocycles to combat the cotton leafworm, Spodoptera littoralis, showing promise for agricultural pest management (Fadda et al., 2017).

Antiviral Activity

Another area of application is in the development of antiviral agents. Compounds derived from the target chemical structure have been evaluated for their efficacy against viruses such as the hepatitis A virus (HAV), indicating potential uses in designing new antiviral drugs (Shamroukh & Ali, 2008).

Biochemical Impacts and Insecticidal Agents

Further studies have investigated the biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, incorporating aspects of the target chemical structure, exhibit significant toxic effects, suggesting their utility in developing new pest control strategies (Soliman et al., 2020).

Antimicrobial Activity

Additionally, the synthesis of novel sulphonamide derivatives has been explored, with some compounds displaying antimicrobial activity. This research underscores the potential of such derivatives, including those related to the target compound, in combating microbial infections (Fahim & Ismael, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its physical and chemical properties, potential biological activities, and possible applications .

Properties

IUPAC Name

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c23-13(18-16-17-8-9-24-16)10-25-14-7-6-12-19-20-15(22(12)21-14)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYJFHDJGNPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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